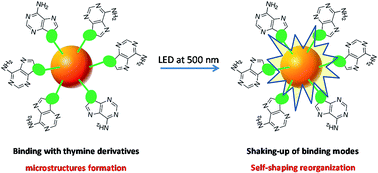Shaping bioinspired photo-responsive microstructures by the light-driven modulation of selective interactions†
RSC Advances Pub Date: 2016-07-19 DOI: 10.1039/C6RA17673A
Abstract
A set of thymine-functionalized chromophores such as tetraphenylporphyrin, azobenzene and carbon quantum dots were synthesized and studied in terms of their self-recognition abilities to generate ordered nano-architectures. Additionally, fully adenine-capped, water soluble, gold nanoparticles were synthesized and properly characterized. In particular, we observed a strong self-recognition between thymine–thymine systems, the fully functionalized adenine-capped nanoparticles act as a “breaking” molecular binder thus to allow complementary recognition with the thymine-functionalized chromophores and the consequent molecular reorganization. It was found that adenine–thymine binding, occurring between these complementary self-organized complex systems, allowed the formation of precisely assembled nano-systems that depend powerfully on their morphologies from the nature of the chromophores utilized. These well-organized supramolecular architectures are able to undergo morphologically self-shaping processes under illumination by visible light, through the activation of the plasmon resonance of gold nanoparticles, which are affected selectively and precisely rearranged by the binding modes of the self-assembled microstructures at the nanoscale level. Finally, these studies were extended to selective molecular recognition at the surface, confirming the high binding affinity of these complex systems even at this level.


Recommended Literature
- [1] Coulomb blockade based field-effect transistors exploiting stripe-shaped channel geometries of self-assembled metal nanoparticles
- [2] Effect of the synthesis method on the performance of Fe3O4–inositol hexaphosphate as a drug delivery vehicle for combination therapeutics with doxorubicin
- [3] High-performance pseudo-bilayer ternary organic solar cells with PC71BM as the third component†
- [4] State-of-the-art in the study of three-dimensional radical copolymerisation
- [5] Scaling relationships for nonadiabatic energy relaxation times in warm dense matter: toward understanding the equation of state
- [6] 测试论文
- [7] Room-temperature spin crossover and Langmuir–Blodgett film formation of an iron(ii) triazole complex featuring a long alkyl chain substituent: the tail that wags the dog†
- [8] Kinetics and mechanism of benzylamine additions to ethyl α-acetyl-β-phenylacrylates in acetonitrile
- [9] Ultrasensitive, highly selective and naked eye colorimetric recognition of d-penicillamine in aqueous media by CTAB capped AgNPs: applications to pharmaceutical and biomedical analysis
- [10] Contents list










